Ethylcyclopropane
Overview
Description
Ethylcyclopropane is an organic compound with the chemical formula C5H10 . It consists of a cyclopropane ring, which is a three-membered carbon ring, with an ethyl group attached to one of the carbon atoms. This compound is a colorless liquid with a boiling point of approximately 36.5-37°C and a density of about 0.772 g/cm³ at 20°C . This compound is relatively insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylcyclopropane can be synthesized through various methods. One common method involves the ethylation of cyclopropane using an acidic catalyst such as hydrofluoric acid or sulfonic acid. The reaction typically involves ethyl acetate or fluoroethane as reactants .
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors where cyclopropane is reacted with ethylating agents under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethylcyclopropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring or the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Ethylcyclopropanol, ethylcyclopropanal, and ethylcyclopropanoic acid.
Reduction: this compound can be reduced to this compound derivatives with fewer carbon atoms.
Substitution: Halogenated this compound compounds
Scientific Research Applications
Ethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis, particularly in the synthesis of cyclic compounds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of ethylcyclopropane involves its interaction with molecular targets through its cyclopropane ring and ethyl group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The ethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
Ethylcyclopropane can be compared with other cycloalkanes such as:
Cyclopropane (C3H6): Lacks the ethyl group, making it less complex and less reactive.
Cyclobutane (C4H8): Has a four-membered ring, which is less strained than the three-membered ring of cyclopropane.
Cyclopentane (C5H10): Has a five-membered ring, offering different reactivity and stability compared to cyclopropane .
This compound is unique due to its combination of a strained cyclopropane ring and an ethyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTXAJDDGPYIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061593 | |
Record name | Cyclopropane, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061593 | |
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Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Boiling point = 35.9 deg C; [ChemIDplus] Liquid; [ChemSampCo MSDS] | |
Record name | Ethylcyclopropane | |
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CAS No. |
1191-96-4 | |
Record name | Ethylcyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylcyclopropane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191964 | |
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Record name | Ethylcyclopropane | |
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Record name | Cyclopropane, ethyl- | |
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Record name | Cyclopropane, ethyl- | |
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Record name | Ethylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.406 | |
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Record name | ETHYLCYCLOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W8NXQ34J | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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